Octanoyl coenzyme A lithium salt hydrate

Catalog No.
S3470413
CAS No.
324518-20-9
M.F
C29H51LiN7O18P3S
M. Wt
917.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanoyl coenzyme A lithium salt hydrate

CAS Number

324518-20-9

Product Name

Octanoyl coenzyme A lithium salt hydrate

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate

Molecular Formula

C29H51LiN7O18P3S

Molecular Weight

917.7 g/mol

InChI

InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1

InChI Key

IPSMFNYZOJIHQV-WLJQAKOVSA-M

SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Canonical SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Isomeric SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Function

Octanoyl coenzyme A lithium salt hydrate (Octanoyl-CoA) is a molecule involved in several biochemical processes. It acts as a carrier molecule for a specific fatty acid group, octanoic acid, which has eight carbon atoms.

Here are some sources for this information:

  • Sigma-Aldrich:
  • Cayman Chemical)

Ghrelin O-Acylation

One specific area of research involving Octanoyl-CoA is its role in the modification of a hormone called ghrelin. Ghrelin is known to stimulate appetite and is involved in regulating energy balance. Octanoyl-CoA acts as a donor molecule in the process of attaching octanoic acid to ghrelin, a process known as O-acylation. This modification affects the biological activity of ghrelin.

Here is a source for this information:

  • Sigma-Aldrich:

Research Applications

Due to its involvement in ghrelin modification and other biochemical processes, Octanoyl-CoA is used in various scientific research applications. These applications include:

  • Studying the regulation of appetite and food intake
  • Investigating the mechanisms of energy balance and metabolism
  • Understanding the role of ghrelin in various physiological processes
Origin

Octanoyl-CoA is a derivative of coenzyme A (CoA), a naturally occurring molecule found in all living cells []. CoA plays a crucial role in transferring acyl groups (derived from fatty acids) within cells, and Octanoyl-CoA specifically carries an eight-carbon (octanoyl) group attached to the CoA moiety [].

Significance

Octanoyl-CoA serves as a substrate for various enzymes involved in fatty acid metabolism, particularly in studies investigating the activity and regulation of these enzymes. Additionally, it can be used to study protein-protein interactions and protein modifications involving CoA binding sites.


Molecular Structure Analysis

Octanoyl-CoA lithium salt hydrate possesses a complex molecular structure with several key features:

    Central Thiol Group

    A central thiol (-SH) group within CoA acts as the attachment point for the acyl group [].

    Octanoyl Chain

    An eight-carbon (octanoyl) chain is linked to the thiol group via a thioester bond, making it the acyl group carried by the molecule [].

    Adenine Ribose Phosphate

    The CoA moiety also contains adenine, ribose sugar, and phosphate groups, essential for binding to enzymes and facilitating the transfer of the acyl group [].

    Lithium Ion and Water Molecules

    The presence of a lithium ion (Li+) and water molecules (hydration) depends on the specific salt form, but they don't directly participate in the core function of the molecule.


Chemical Reactions Analysis

Synthesis
Enzymatic Reactions

Octanoyl-CoA is a substrate for various enzymes involved in fatty acid metabolism. Here's an example reaction:

Octanoyl-CoA + Enzyme → (intermediate) → Product (e.g., Malonyl-CoA)

The specific enzyme and product formed depend on the metabolic pathway being studied.

Decomposition

Octanoyl-CoA can be broken down by enzymes like thioesterases, releasing the octanoyl group and CoA.


Physical And Chemical Properties Analysis

  • Solubility: Likely soluble in water due to the presence of charged phosphate groups [].
  • Stability: Sensitive to light, heat, and moisture [].
  • Melting point and boiling point: Not available due to decomposition at high temperatures [].

Octanoyl-CoA functions as a carrier molecule within cells, delivering the octanoyl group to specific enzymes involved in fatty acid metabolism. The thiol group of CoA forms a thioester bond with the octanoyl chain, allowing for its efficient transfer to enzymes. The specific mechanism of action depends on the target enzyme and the metabolic pathway involved.

For instance, Octanoyl-CoA can be used to study enzymes involved in:

  • Fatty acid β-oxidation: Breakdown of fatty acids for energy production.
  • Ketogenesis: Production of ketone bodies in the liver during starvation.
  • Potential irritant: May cause irritation upon contact with skin or eyes [].
  • Proper disposal: Follow institutional guidelines for disposal of biological materials.

Dates

Modify: 2023-08-19

Explore Compound Types